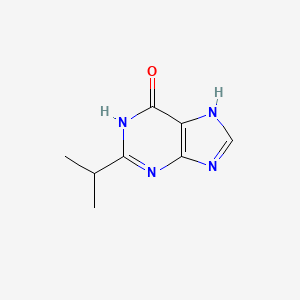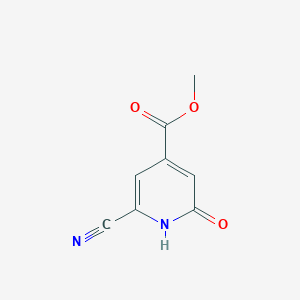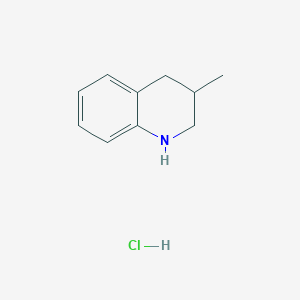![molecular formula C11H21NO B11911727 2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
2-Azaspiro[4.6]undecan-4-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[46]undecan-4-ylmethanol is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.6]undecan-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrogen atom within the spiro ring can be reduced to form secondary or tertiary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.6]undecan-4-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.6]undecan-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the nitrogen atom within the spiro ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.6]undecan-3-one: Similar spirocyclic structure but lacks the hydroxymethyl group.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms within the spiro ring system.
2-Azetidinone: Smaller ring system with different functional groups.
Uniqueness
2-Azaspiro[4.6]undecan-4-ylmethanol is unique due to its specific combination of a spirocyclic ring system with a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
2-azaspiro[4.6]undecan-4-ylmethanol |
InChI |
InChI=1S/C11H21NO/c13-8-10-7-12-9-11(10)5-3-1-2-4-6-11/h10,12-13H,1-9H2 |
InChI-Schlüssel |
MLHNPOGMCJTEKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)CNCC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)








![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)


![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)

